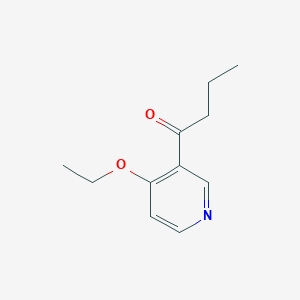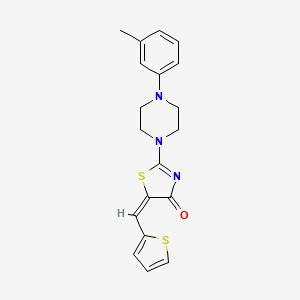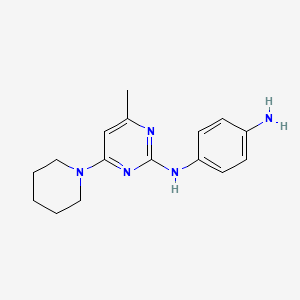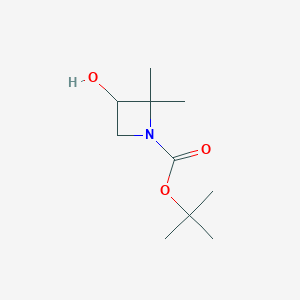
1-(4-Ethoxypyridin-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Ethoxypyridin-3-yl)butan-1-one” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethoxypyridin-3-yl)butan-1-one” consists of 14 heavy atoms, 6 of which are aromatic . The compound has 5 rotatable bonds . The InChI Key for this compound is ALQVRGPGTUKPNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(4-Ethoxypyridin-3-yl)butan-1-one” has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.21 . The compound is soluble, with a solubility of 1.55 mg/ml .科学的研究の応用
FLAP Inhibitors
- FLAP Inhibition in Asthma Treatment : The compound AM803, featuring a similar structure to 1-(4-Ethoxypyridin-3-yl)butan-1-one, has shown significant potency as a 5-lipoxygenase-activating protein (FLAP) inhibitor. This compound has been identified for its potential in treating asthma and has successfully completed phase 1 clinical trials (Stock et al., 2011).
Anti-inflammatory Applications
- Analogs as Anti-inflammatory Agents : Compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, which is structurally akin to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been tested for anti-inflammatory activity. It was found that certain structural features are key to their effectiveness (Goudie et al., 1978).
Antimicrobial Evaluation
- Antimicrobial Properties : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, similar in structure to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been synthesized and evaluated for their antimicrobial and antifungal activities. Among them, certain compounds exhibited high activity against various bacteria and fungi (Fadda et al., 2016).
Organic Synthesis and Structural Studies
- Organic Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones, which include similar pyridinyl structures, provide insights into the chemical properties and potential applications in organic synthesis (Petrović Peroković et al., 2013).
Anticancer and Antimicrobial Potential
Anticancer and Antimicrobial Activities : Pyrazoline derivatives, structurally related to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been synthesized and studied for their potential in treating cancer and microbial infections. These studies offer a foundation for further exploration in pharmaceutical applications (Rathinamanivannan et al., 2019).
Corrosion Inhibition : Quinoxaline derivatives have been evaluated as corrosion inhibitors for mild steel, offering insights into the potential industrial applications of similar compounds (Olasunkanmi et al., 2016).
Mutagenicity Reduction in Cancer Treatment : Modifications of a 3-methoxy-2-aminopyridine compound, which is related to 1-(4-Ethoxypyridin-3-yl)butan-1-one, were studied to reduce mutagenicity and drug-drug interactions in the context of cancer treatment (Palmer et al., 2012).
Safety and Hazards
The safety data sheet for “1-(4-Ethoxypyridin-3-yl)butan-1-one” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-(4-ethoxypyridin-3-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-5-10(13)9-8-12-7-6-11(9)14-4-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVRGPGTUKPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CN=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)



![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)
![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)

![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)
![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)
![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)